molecular formula C9H15Cl3N4 B2916276 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1713163-36-0

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No.: B2916276
CAS No.: 1713163-36-0
M. Wt: 285.6
InChI Key: RHRMDDWBMIRYAO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 6-chloropyrimidine-4-amine with piperidine under specific conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .

Chemical Reactions Analysis

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, although the exact pathways and targets are still under investigation . Its effects are mediated through binding to these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

6-Chloro-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific piperidine substitution, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4.2ClH/c10-8-5-9(13-6-12-8)14-7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRMDDWBMIRYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC(=NC=N2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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